molecular formula C9H9NO6S B1370713 2-(4-(Methylsulfonyl)-2-nitrophenyl)acetic acid CAS No. 929000-10-2

2-(4-(Methylsulfonyl)-2-nitrophenyl)acetic acid

Cat. No.: B1370713
CAS No.: 929000-10-2
M. Wt: 259.24 g/mol
InChI Key: XTYIZYUGJXPLRU-UHFFFAOYSA-N
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Description

2-(4-(Methylsulfonyl)-2-nitrophenyl)acetic acid is an organic compound characterized by the presence of a methylsulfonyl group and a nitro group attached to a phenyl ring, which is further connected to an acetic acid moiety

Biochemical Analysis

Biochemical Properties

2-(4-(Methylsulfonyl)-2-nitrophenyl)acetic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . By binding to the active site of COX-2, this compound prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. Additionally, this compound may interact with other proteins involved in signal transduction pathways, further influencing cellular responses.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to modulate cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting COX-2, this compound can reduce the production of pro-inflammatory cytokines, leading to decreased inflammation and altered immune responses . Furthermore, this compound may affect the expression of genes involved in cell proliferation and apoptosis, thereby influencing cell growth and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The primary mechanism involves the inhibition of COX-2 by binding to its active site, which prevents the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins . This binding interaction is facilitated by the methylsulfonyl and nitrophenyl groups, which enhance the compound’s affinity for the enzyme. Additionally, this compound may interact with other biomolecules, such as transcription factors, to modulate gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function may vary depending on the concentration and duration of exposure. Prolonged exposure to this compound can lead to sustained inhibition of COX-2 and other target proteins, resulting in persistent anti-inflammatory effects and potential alterations in cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound in animal models have been studied to determine its therapeutic potential and safety profile. Different dosages of this compound have been administered to evaluate its efficacy and toxicity. At lower doses, this compound exhibits significant anti-inflammatory and analgesic effects without causing adverse reactions . Higher doses may lead to toxic effects, such as gastrointestinal irritation and hepatotoxicity, highlighting the importance of dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of this compound, leading to the formation of metabolites that are further conjugated with glucuronic acid or sulfate for excretion. These metabolic processes influence the compound’s bioavailability and duration of action.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is absorbed into cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of this compound within tissues is influenced by factors such as tissue perfusion, binding affinity, and metabolic activity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with target enzymes and proteins . Additionally, it may be transported to other cellular compartments, such as the nucleus or mitochondria, depending on the presence of specific targeting signals or post-translational modifications. The subcellular distribution of this compound can influence its efficacy and specificity in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Methylsulfonyl)-2-nitrophenyl)acetic acid typically involves the nitration of 4-methylsulfonylphenylacetic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and safety of the nitration process. The use of continuous flow systems allows for better control over reaction parameters, leading to higher yields and reduced production of by-products .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Molecular oxygen or nitric acid can be used as oxidizing agents.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides under acidic conditions.

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

    4-Methylsulfonylphenylacetic acid: Lacks the nitro group but shares the methylsulfonyl and acetic acid moieties.

    2-Nitrophenylacetic acid: Contains the nitro group but lacks the methylsulfonyl group.

Uniqueness: 2-(4-(Methylsulfonyl)-2-nitrophenyl)acetic acid is unique due to the presence of both the nitro and methylsulfonyl groups, which impart distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-methylsulfonyl-2-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO6S/c1-17(15,16)7-3-2-6(4-9(11)12)8(5-7)10(13)14/h2-3,5H,4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYIZYUGJXPLRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650384
Record name [4-(Methanesulfonyl)-2-nitrophenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929000-10-2
Record name [4-(Methanesulfonyl)-2-nitrophenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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